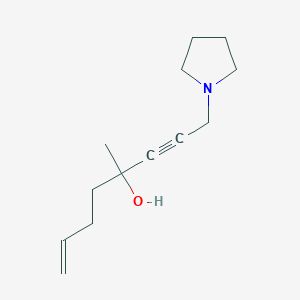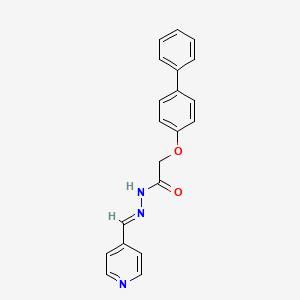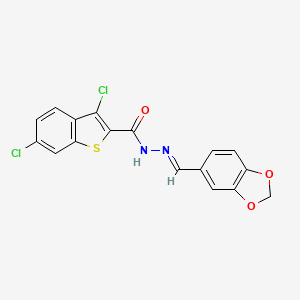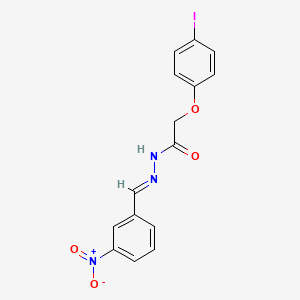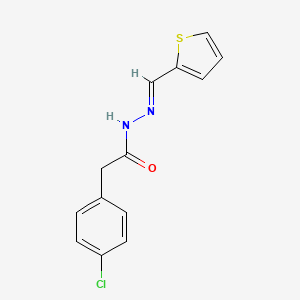
2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide
説明
2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide, also known as CTAA, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment, anti-inflammatory effects, and antimicrobial activity.
作用機序
The exact mechanism of action of 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide is not fully understood. However, studies have suggested that 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide may induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide may also inhibit the growth of cancer cells by disrupting the cell cycle. Additionally, 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory effects, 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has been shown to inhibit angiogenesis (the formation of new blood vessels) in cancer cells. 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has also been shown to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
実験室実験の利点と制限
One advantage of 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide is its relatively low toxicity compared to other cancer treatments such as chemotherapy. Additionally, 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has shown promise in treating a variety of cancer types. However, one limitation of 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide. One area of interest is the development of more efficient synthesis methods for 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide and its potential use in cancer treatment. Other potential future directions include investigating the antimicrobial activity of 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide against other bacterial strains, and exploring the potential use of 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide in treating other inflammatory diseases.
科学的研究の応用
2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has been studied extensively for its potential use in cancer treatment. Studies have shown that 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has a cytotoxic effect on cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases such as arthritis. 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has also demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c14-11-5-3-10(4-6-11)8-13(17)16-15-9-12-2-1-7-18-12/h1-7,9H,8H2,(H,16,17)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFDAOSZXIOSTL-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B3865126.png)
![N-(4-chlorophenyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865134.png)
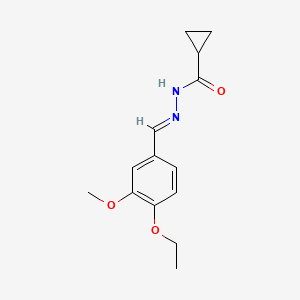
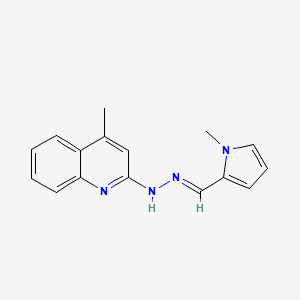
![N-(4-bromophenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865151.png)
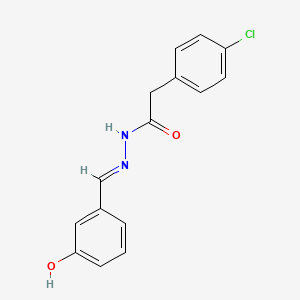
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-methoxyphenyl 2-furoate](/img/structure/B3865163.png)
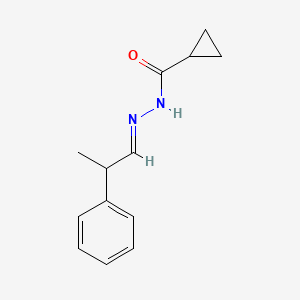
![6-bromo-2-(4-ethoxyphenyl)-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3865185.png)

